(3-iodopropyl)cyclopropane
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Overview
Description
Scientific Research Applications
Ring-opening and Dichlorination
Donor-acceptor cyclopropanes, when reacted with iodobenzene dichloride, undergo ring-opening 1,3-dichlorination to yield products with chlorine atoms adjacent to the donor and acceptor groups. This process, utilizing various donor and acceptor moieties, underscores the versatility of cyclopropane derivatives in synthetic chemistry (Garve, Barkawitz, Jones, & Werz, 2014).
Formation and Rate Studies
The reduction of 2-substituted 1,3-diiodopropane derivatives with tin hydride provides a pathway to substituted cyclopropanes. This reaction, proceeding through a homolytic substitution of the 3-iodopropyl radical, demonstrates the potential of 3-Iodopropylcyclopropane in generating cyclopropane rings, with significant implications for the synthesis of cyclic compounds (Curran & Gabarda, 1999).
Heterosubstituted Cyclopropanation
A reagent derived from iodoform, chromium(II) chloride, and tetraethylethylenediamine in THF enables the stereoselective production of iodocyclopropanes from terminal alkenes. This methodology highlights the application of 3-Iodopropylcyclopropane in the selective heterosubstituted cyclopropanation of alkenes, producing cyclopropylsilanes and cyclopropylboronic esters with functional group compatibility under mild conditions (Takai, Toshikawa, Inoue, Kokumai, & Hirano, 2007).
Photolysis Studies
The selective deuterated 2-chloropropane study via 222 nm photolysis offers insights into site-specific bond cleavage, providing a foundational understanding of reaction mechanisms involving cyclopropane derivatives. This research contributes to the broader knowledge of photolytic reactions and their potential applications in material science and organic synthesis (Mathews, Wang, & Koplitz, 1994).
Hypervalent-Iodine-Mediated Synthesis
The development of a method for the synthesis of cyclopropanes from β-keto esters and activated methylene compounds under metal-free conditions showcases the role of hypervalent iodine reagents. This approach, emphasizing the synthesis of complex molecules including asymmetric cyclopropanes, illustrates the utility of 3-Iodopropylcyclopropane in modern synthetic methodologies (Duan, Zhang, & Zhang, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that cyclopropane derivatives, which 3-iodopropylcyclopropane is a part of, have been used in the modification of pharmacologically active compounds . The cyclopropane fragment imposes conformational rigidity on the molecules of physiologically active compounds .
Mode of Action
Cyclopropane derivatives are known to increase the metabolic stability of target structures . This suggests that 3-Iodopropylcyclopropane may interact with its targets by enhancing their metabolic stability.
Biochemical Pathways
It’s known that cyclopropane derivatives can extend the scope of the therapeutic action of medicines . This suggests that 3-Iodopropylcyclopropane may influence various biochemical pathways, leading to a broad range of downstream effects.
Pharmacokinetics
The cyclopropane fragment in 3-iodopropylcyclopropane is known to increase the metabolic stability of target structures , which could potentially impact its bioavailability.
Result of Action
Given that cyclopropane derivatives can extend the scope of the therapeutic action of medicines , it’s plausible that 3-Iodopropylcyclopropane could have a wide range of effects at the molecular and cellular levels.
Action Environment
It’s known that the cyclopropane fragment in 3-iodopropylcyclopropane can increase the metabolic stability of target structures , suggesting that it may have a certain degree of environmental stability.
Properties
IUPAC Name |
3-iodopropylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c7-5-1-2-6-3-4-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWFXXSZVSSHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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